molecular formula C10H16N2O6 B12349661 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,3-diazinane-2,4-dione

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,3-diazinane-2,4-dione

Cat. No.: B12349661
M. Wt: 260.24 g/mol
InChI Key: PUQJOYZWIMAZHI-QBLOZUCASA-N
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Description

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,3-diazinane-2,4-dione is a complex organic compound with significant importance in various scientific fields

Preparation Methods

The synthesis of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,3-diazinane-2,4-dione involves several steps. The synthetic route typically includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are often commercially available.

    Reaction Conditions: The reaction conditions are carefully controlled to ensure the desired product is obtained. This includes temperature, pressure, and the use of specific catalysts.

    Purification: After the reaction is complete, the product is purified using techniques such as chromatography or recrystallization to obtain a high-purity compound.

Industrial production methods may involve scaling up the laboratory synthesis to produce larger quantities of the compound. This requires optimization of reaction conditions and purification processes to ensure consistency and efficiency.

Chemical Reactions Analysis

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,3-diazinane-2,4-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,3-diazinane-2,4-dione can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

The unique structural features and reactivity of this compound make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H16N2O6

Molecular Weight

260.24 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C10H16N2O6/c1-4-2-6(14)11-10(17)12(4)9-8(16)7(15)5(3-13)18-9/h4-5,7-9,13,15-16H,2-3H2,1H3,(H,11,14,17)/t4?,5-,7-,8-,9-/m1/s1

InChI Key

PUQJOYZWIMAZHI-QBLOZUCASA-N

Isomeric SMILES

CC1CC(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

CC1CC(=O)NC(=O)N1C2C(C(C(O2)CO)O)O

Origin of Product

United States

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